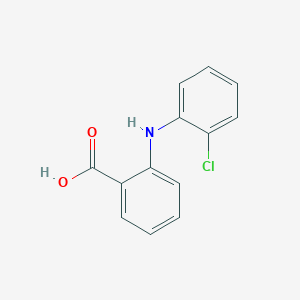

2-(2-Chloroanilino)benzoic acid

Vue d'ensemble

Description

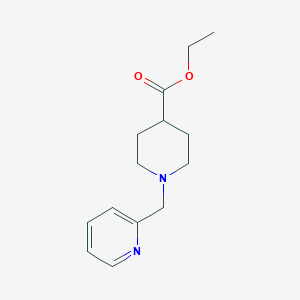

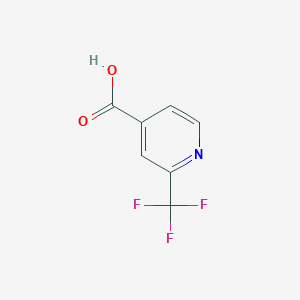

2-(2-Chloroanilino)benzoic acid is a chemical compound with the molecular formula C13H10ClNO2 and a molecular weight of 247.67 g/mol .

Synthesis Analysis

The synthesis of similar compounds involves reacting 2-(3-nitro-4-chlorobenzoyl)benzoic acid with cuprous chloride and potassium iodide . The reaction product is then washed, suction pumped, and dehydrated to obtain the final product .Molecular Structure Analysis

The molecular structure of 2-(2-Chloroanilino)benzoic acid is available as a 2D Mol file or as a computed 3D SD file . The InChI notation for this compound is InChI=1S/C13H10ClNO2/c14-10-6-2-4-8-12(10)15-11-7-3-1-5-9(11)13(16)17/h1-8,15H,(H,16,17).Chemical Reactions Analysis

The reactivity of aromatic compounds like 2-(2-Chloroanilino)benzoic acid can be influenced by the nature and position of substituents on the benzene ring . For instance, nitrobenzoic acids are stronger than benzoic acid in the order ortho ≫ para > meta .Physical And Chemical Properties Analysis

2-(2-Chloroanilino)benzoic acid is a solid at 20 degrees Celsius . Its molecular weight is 247.68 g/mol .Applications De Recherche Scientifique

Thermodynamic Properties and Phase Behavior

- Benzoic acid, including chlorobenzoic acids, is essential in pharmaceutical research, especially for process design. This includes understanding the thermodynamic phase behavior of these acids in mixtures with water and organic solvents. The study by Reschke et al. (2016) focuses on modeling phase equilibria which is crucial for stability and solubility in pharmaceutical applications.

Applications in Food Science

- Benzoic acid derivatives are prevalent as preservatives and flavoring agents in food products. A review by del Olmo et al. (2017) discusses their widespread use and potential public health concerns due to their extensive distribution in the environment and potential human exposure.

Doping in Polyaniline

- Benzoic acid and its derivatives, like 2-chlorobenzoic acid, are used as dopants in polyaniline. The work by Amarnath and Palaniappan (2005) explores how these acids affect the electrical conductivity and other properties of polyaniline, which has implications in materials science and electronics.

Crystallization Research

- The crystallization of benzoic acid is of interest in pharmaceuticals for drug formulation. Katta and Rasmuson (2008) studied the spherical crystallization of benzoic acid, offering insights into the production of well-shaped agglomerates, which is important for drug manufacturing.

Detection in Pharmaceuticals and Foods

- Research by Pei et al. (2020) shows that benzoic acid, a common preservative, can be effectively detected using polyaniline/Al bismuthate composite nanorods. This has implications for quality assurance in the pharmaceutical, food, and chemistry industries.

Polymorphism in Pharmaceutical Compounds

- 2-((2,6-Dichlorophenyl)amino)benzoic acid, a close derivative, was synthesized and studied for its polymorphism by Zhoujin et al. (2022). This is important in drug design, as different polymorphs can have different therapeutic and physical properties.

Adsorptive Crystallization in Porous Carriers

- The adsorption and crystallization of benzoic acid in different porous carriers have been investigated by Gorle et al. (2010). This research is significant for pharmaceutical applications, especially in stabilizing amorphous forms of organic compounds to improve drug bioavailability.

Meta-C–H Functionalizations

- The study of meta-C–H functionalization of benzoic acid derivatives, as reported by Li et al. (2016), is crucial for organic synthesis, particularly in the development of drug molecules and natural products.

Propriétés

IUPAC Name |

2-(2-chloroanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c14-10-6-2-4-8-12(10)15-11-7-3-1-5-9(11)13(16)17/h1-8,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLVQYVABOAOBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30504021 | |

| Record name | 2-(2-Chloroanilino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloroanilino)benzoic acid | |

CAS RN |

10166-39-9 | |

| Record name | 2-(2-Chloroanilino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30504021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B158348.png)

![N-(2,6-Dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-C]pyrimidine-2-sulfonamide](/img/structure/B158369.png)